molecular formula C14H23N B14430773 2,5-Dibutylaniline CAS No. 78210-23-8

2,5-Dibutylaniline

Cat. No.: B14430773
CAS No.: 78210-23-8
M. Wt: 205.34 g/mol
InChI Key: ZYQPWICOSRDSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibutylaniline is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where two butyl groups are attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibutylaniline can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete conversion of aniline to this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar alkylation methods but on a larger scale. The process involves the continuous addition of aniline and butyl halides to a reactor containing a base. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibutylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,5-Dibutylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is used in the study of enzyme inhibition and as a model compound in biochemical assays.

    Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers.

Mechanism of Action

The mechanism of action of 2,5-Dibutylaniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved include the inhibition of enzyme activity, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A derivative of aniline with two methyl groups attached to the nitrogen atom.

    N,N-Diethylaniline: A derivative of aniline with two ethyl groups attached to the nitrogen atom.

    N,N-Dibutylaniline: A derivative of aniline with two butyl groups attached to the nitrogen atom.

Uniqueness

2,5-Dibutylaniline is unique due to its specific substitution pattern and the presence of butyl groups, which impart distinct chemical and physical properties compared to other aniline derivatives. Its larger alkyl groups make it more hydrophobic and influence its reactivity in chemical reactions.

Properties

CAS No.

78210-23-8

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2,5-dibutylaniline

InChI

InChI=1S/C14H23N/c1-3-5-7-12-9-10-13(8-6-4-2)14(15)11-12/h9-11H,3-8,15H2,1-2H3

InChI Key

ZYQPWICOSRDSLK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)CCCC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.